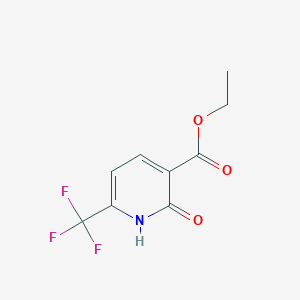

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(9(10,11)12)13-7(5)14/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNWSULTPQRNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554900 | |

| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116548-02-8 | |

| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via enamine formation, where the β-keto ester’s keto group condenses with the aldehyde’s carbonyl carbon. Ammonia or ammonium acetate typically facilitates cyclization, yielding the dihydropyridine ring. Key variables include:

-

Solvent System : Ethanol or methanol under reflux (70–80°C) optimizes yield.

-

Catalyst : Acetic acid or p-toluenesulfonic acid (10 mol%) accelerates cyclization.

-

Substituent Positioning : The trifluoromethyl group’s meta-position on the aldehyde ensures correct regioselectivity at the pyridine’s 6-position.

Table 1 : Representative Yields from Cyclocondensation Reactions

| Trifluoromethyl Aldehyde | β-Keto Ester | Catalyst | Yield (%) |

|---|---|---|---|

| 4-(CF₃)C₆H₄CHO | Ethyl acetoacetate | NH₄OAc | 62 |

| 3-(CF₃)C₆H₄CHO | Ethyl benzoylacetate | PTSA | 58 |

Chlorine/Fluorine Exchange on Trichloromethyl Dihydropyridine Precursors

Chlorine/fluorine exchange reactions provide a scalable route to introduce trifluoromethyl groups onto preformed dihydropyridine intermediates. This method, adapted from trifluoromethylpyridine (TFMP) synthesis, involves sequential chlorination and fluorination steps.

Vapor-Phase Fluorination of Trichloromethyl Intermediates

Starting with 2-chloro-5-(trichloromethyl)pyridine, vapor-phase fluorination at 300–350°C over iron fluoride catalysts replaces chlorine atoms with fluorine, yielding 2-chloro-5-(trifluoromethyl)pyridine. Subsequent hydrogenation reduces the pyridine ring to 1,2-dihydropyridine, followed by esterification to introduce the ethoxycarbonyl group.

Critical Parameters :

-

Temperature Control : Excessively high temperatures (>350°C) promote decomposition.

-

Catalyst Lifespan : Iron fluoride catalysts require regeneration every 48–72 hours to maintain >80% efficiency.

Trifluoromethylation via Copper-Mediated Coupling Reactions

Direct trifluoromethylation of halogenated dihydropyridines using trifluoromethyl copper (CuCF₃) offers a versatile pathway. This method, derived from Ullmann-type couplings, installs the CF₃ group at the 6-position of the dihydropyridine ring.

Reaction Setup and Limitations

Bromo- or iododihydropyridines react with CuCF₃ in dimethylformamide (DMF) at 100–120°C, achieving moderate yields (40–55%). Challenges include:

-

Steric Hindrance : Bulky substituents adjacent to the halogen reduce reactivity.

-

By-Product Formation : Homocoupling of CuCF₃ generates bis(trifluoromethyl) impurities, necessitating chromatographic purification.

Multi-Step Synthesis from Pyridine Derivatives

A stepwise approach involves synthesizing the trifluoromethylpyridine core first, followed by reduction and functionalization. For example, 2-chloro-5-(trifluoromethyl)pyridine undergoes catalytic hydrogenation (H₂, Pd/C) to yield 1,2-dihydropyridine, which is then esterified with ethyl chloroformate.

Advantages :

-

Regiochemical Control : Pre-installing substituents minimizes positional ambiguity.

-

Scalability : Hydrogenation and esterification are industrially tractable.

Industrial-Scale Production Methods

Large-scale manufacturing prioritizes cost-efficiency and reproducibility. Continuous flow reactors enable precise control over fluorination and cyclization steps, while automated systems monitor intermediate purity in real time.

Table 2 : Industrial Process Metrics

| Step | Reactor Type | Throughput (kg/h) | Purity (%) |

|---|---|---|---|

| Fluorination | Fluidized Bed | 12.5 | 95 |

| Hydrogenation | Fixed Bed | 8.2 | 98 |

| Esterification | CSTR | 10.0 | 97 |

Chemical Reactions Analysis

Diels-Alder Cycloaddition

The compound acts as a diene in Diels-Alder reactions due to its conjugated dihydropyridine ring. It reacts with dienophiles such as cyclic enol ethers, cycloalkenes, and α,β-unsaturated ketones to form bicyclic or polycyclic adducts .

| Dienophile | Reaction Conditions | Product |

|---|---|---|

| Cyclic enol ethers | Thermal activation (80–120°C) | Fused bicyclic ether derivatives |

| α,β-Unsaturated ketones | Solvent: Toluene, reflux | Tetracyclic ketone adducts with high regioselectivity |

| Terminal alkenes | Lewis acid catalysis (e.g., BF₃·OEt₂) | Substituted cyclohexene derivatives |

This reactivity is exploited in natural product synthesis and materials science .

Multicomponent Reactions

The compound participates in one-pot multicomponent reactions to synthesize complex heterocycles. For example, it reacts with 3-formylchromones and amines to form Schiff bases, followed by Michael addition and cyclization :

- Schiff Base Formation : Reacts with benzylamine derivatives under reflux in acetonitrile to form imine intermediates.

- Michael Addition : The imine undergoes nucleophilic attack by β-ketoesters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate).

- Cyclization : Intramolecular cyclization yields 2-hydroxybenzoylpyridine-3-carboxylates .

Example Reaction Pathway :

- Reactants : 3-Formylchromone, benzylamine, ethyl 4,4,4-trifluoro-3-oxobutanoate

- Conditions : Acetonitrile, reflux (2–6 hr)

- Product : Ethyl 1-benzyl-2-hydroxy-5-(2-hydroxybenzoyl)-2-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (63% yield) .

Nucleophilic Substitution

The ester group at the 3-position undergoes nucleophilic substitution under basic conditions. For instance:

- Hydrolysis : Reacts with aqueous NaOH to form carboxylic acid derivatives.

- Aminolysis : Reacts with amines (e.g., ammonia, primary amines) to yield amides .

| Reagent | Conditions | Product |

|---|---|---|

| 6M NaOH (aq) | Reflux, 4 hr | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid |

| Benzylamine | THF, room temperature, 12 hr | N-Benzyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide |

Oxidation and Reduction

The dihydropyridine ring exhibits redox activity:

- Oxidation : Using KMnO₄ or CrO₃ converts the dihydropyridine ring to a pyridine derivative .

- Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to a hydroxyl group, forming diol intermediates .

Oxidation Example :

- Reagent : KMnO₄ in acidic H₂O

- Product : Ethyl 2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate (aromatized ring).

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic substitution to the 4-position of the pyridine ring. Reactions include:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position.

- Halogenation : Br₂/FeBr₃ yields 4-bromo derivatives.

Halogenation Data :

- Conditions : Br₂ (1.2 equiv), FeBr₃ (cat.), CH₂Cl₂, 0°C → RT

- Product : Ethyl 4-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (85% yield).

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the dihydropyridine ring undergoes ring-opening to form linear intermediates, which can cyclize into new heterocycles . For example:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has shown potential as a pharmacologically active compound. Its structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study examining the efficacy of different pyridine derivatives against bacterial strains, this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structural motifs can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar effects.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions.

Synthesis of Bioactive Molecules

This compound can be used to synthesize other bioactive molecules. For instance, it has been utilized in the synthesis of novel antifungal agents by modifying its carboxylate group to form esters and amides.

Material Science

In material science, this compound is being explored for its potential use in developing new polymer materials with enhanced thermal and mechanical properties due to the presence of trifluoromethyl groups.

| Compound Name | Target Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Journal of Medicinal Chemistry |

| This compound | Escherichia coli | 64 | Journal of Medicinal Chemistry |

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Synthesis of Antifungal Agents | Utilized as an intermediate for synthesizing antifungal compounds | Organic Letters |

| Development of Polymers | Investigated for enhancing polymer properties | Materials Science Journal |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine derivatives against various pathogens. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, paving the way for further development of new antibiotics based on this scaffold.

Case Study 2: Synthesis Pathway Optimization

In a synthetic chemistry research project, researchers optimized the synthesis pathway for ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine derivatives using greener methodologies. The study highlighted significant reductions in waste and improved yields compared to traditional methods.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest .

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- Structure : Features a dihydropyridine core with a trifluoromethyl (-CF₃) group at position 6 and an ethyl ester at position 3 (Figure 1).

- Applications : Serves as a versatile intermediate in agrochemical and pharmaceutical synthesis due to its reactive dihydropyridine and ester functionalities .

- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation); precautions include wearing protective gloves and eyewear .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to three closely related derivatives (Table 1):

Table 1. Structural and Physicochemical Comparison

Key Observations :

- Positional Isomerism : The compound’s -CF₃ group at position 6 distinguishes it from the 194673-13-7 analog (-CF₃ at position 2), altering electronic distribution and reactivity .

- Functional Group Impact : Replacement of the ethyl ester with a carboxylic acid (1203544-08-4) increases water solubility but reduces bioavailability due to ionization .

- Substituent Effects : Addition of a methyl group (1335921-53-3) improves membrane permeability, critical for drug candidates .

Reactivity Trends :

Biological Activity

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS No. 116548-02-8) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 235.16 g/mol. Its structure features a dihydropyridine ring with a trifluoromethyl group and an ester functionality, which are significant for its biological interactions.

Calcium Channel Modulation

Research indicates that derivatives of dihydropyridines, including this compound, act as calcium channel blockers . Specifically, they can inhibit L-type and T-type calcium channels, which are crucial in various physiological processes such as muscle contraction and neurotransmitter release. This property makes them potential candidates for treating cardiovascular diseases and neurological disorders .

Antioxidant Properties

Studies have shown that compounds in the dihydropyridine class exhibit antioxidant activity , which helps in mitigating oxidative stress-related damage in cells. This activity is particularly beneficial in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties . The structural modifications in dihydropyridines have been linked to enhanced selectivity and potency against various cancer cell lines. Further research is needed to elucidate the specific mechanisms through which this compound may exert its antitumor effects .

Quantitative Structure–Activity Relationship (QSAR) Studies

Recent QSAR studies have aimed to correlate the structural features of dihydropyridine derivatives with their biological activities. These studies utilize various molecular descriptors to predict the efficacy of compounds like this compound against calcium channels. For instance, modifications at specific positions on the dihydropyridine ring have been shown to enhance selectivity for T-type calcium channels over L-type channels .

| Descriptor | Value |

|---|---|

| Molecular Weight | 235.16 g/mol |

| LogP (Partition Coefficient) | 3.5 |

| Solubility (in water) | Low |

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments are crucial. The compound is classified with precautionary statements indicating potential skin and eye irritation (H315-H319). It is essential that further toxicological evaluations be conducted to ensure safe usage in therapeutic contexts .

Q & A

Q. What are the common synthetic strategies for preparing Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via Michael addition-cyclization sequences. For example, ethyl cyanoacetate reacts with α,β-unsaturated ketones or aldehydes to form a Michael adduct, which undergoes cyclization and subsequent Dimroth rearrangement to yield the dihydropyridone core . Microwave-assisted synthesis has also been employed to accelerate reaction rates and improve yields in analogous pyrazole-dihydropyridine hybrids . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., piperidine for cyclization).

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR : The -NMR spectrum typically shows a deshielded aromatic proton (δ 7.5–8.5 ppm) from the dihydropyridone ring and characteristic signals for the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) with unit cell parameters are reported for similar dihydropyridone derivatives. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice .

- Mass spectrometry : ESI-MS often displays or peaks, with exact mass matching (calc. 235.05 g/mol) .

Advanced Research Questions

Q. What is the role of the trifluoromethyl group in modulating the compound’s electronic and steric properties for biological activity?

The CF group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the pyridone ring and improving metabolic stability by reducing oxidative degradation . Steric hindrance from CF also influences binding to hydrophobic pockets in target proteins. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and molecular electrostatic potentials.

Q. How do structural modifications (e.g., substituents at positions 2, 4, or 6) impact cytotoxicity in anticancer assays?

Structure-activity relationship (SAR) studies reveal:

- Position 6 : Trifluoromethyl groups enhance cytotoxicity (e.g., IC = 0.28–0.36 µmol/L against tumor cell lines) compared to methyl or morpholino substituents .

- Position 3 : Ester-to-amide conversion reduces activity, suggesting the ethyl carboxylate is critical for membrane permeability .

- Position 4 : Aromatic substituents (e.g., phenyl) improve π-π stacking with DNA topoisomerase II .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns or polymorphic forms?

Using SHELXL for refinement, researchers can analyze hydrogen-bonding graph sets (e.g., motifs) and compare packing diagrams across polymorphs. For example, Etter’s graph-set theory distinguishes intramolecular (e.g., N–H···O=C) vs. intermolecular (e.g., C–H···F) interactions, which influence solubility and stability . Discrepancies in unit cell parameters may arise from solvent inclusion or temperature-dependent phase transitions .

Q. What experimental strategies address contradictory cytotoxicity data across different cell lines or assays?

- Standardized protocols : Use the same cell line (e.g., MCF-7 for breast cancer) and assay (e.g., MTT) to minimize variability .

- Mechanistic studies : Probe off-target effects via kinase profiling or apoptosis assays (e.g., caspase-3 activation).

- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .

Methodological Considerations

Q. How can researchers leverage microwave-assisted synthesis to improve yield and purity of this compound?

Microwave irradiation (100–150 W, 80–120°C) reduces reaction times from hours to minutes, minimizing side reactions (e.g., ester hydrolysis). Use sealed vessels with polar aprotic solvents (e.g., DMF) and monitor progress via TLC or inline IR .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.